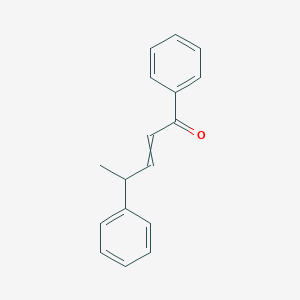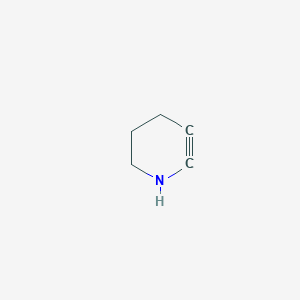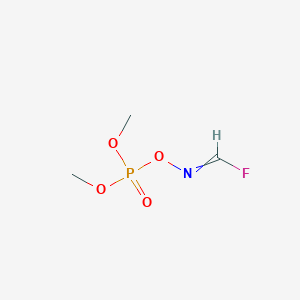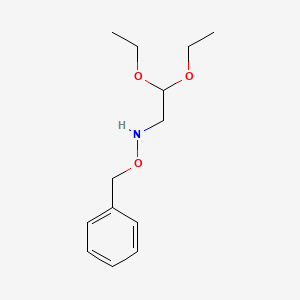
2-Propenoic acid, 3-azido-, ethyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- is an organic compound with the molecular formula C5H7N3O2. This compound is a derivative of propenoic acid, featuring an azido group (-N3) at the third carbon and an ethyl ester group (-COOCH2CH3) at the first carbon. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- typically involves the following steps:
Starting Material: The synthesis often begins with propenoic acid or its derivatives.
Esterification: The esterification process involves reacting the azido-substituted propenoic acid with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized nitrogen compounds.
Reduction: Amines or amides.
Substitution: Various substituted propenoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging or tracking purposes.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reaction is highly specific and efficient, making it valuable in various applications, including drug development and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, ethyl ester: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group instead of an azido group, leading to different reactivity and applications.
Uniqueness
The presence of the azido group in 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- imparts unique reactivity, particularly in click chemistry reactions. This makes it a valuable compound for applications requiring specific and efficient chemical modifications.
Propriétés
Numéro CAS |
116270-19-0 |
|---|---|
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
ethyl 3-azidoprop-2-enoate |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)3-4-7-8-6/h3-4H,2H2,1H3 |
Clé InChI |
TVHAQPLDXOTSQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)


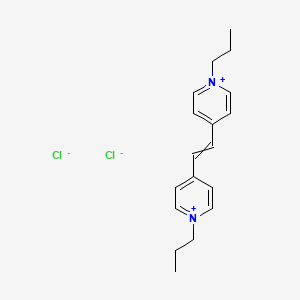
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
